molecular formula C8H12N2O2 B14548170 4-[(Dimethylamino)methylidene]piperidine-2,3-dione CAS No. 62205-93-0

4-[(Dimethylamino)methylidene]piperidine-2,3-dione

Cat. No.: B14548170
CAS No.: 62205-93-0
M. Wt: 168.19 g/mol
InChI Key: WLKLLVUCAJHTNL-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methylidene]piperidine-2,3-dione is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines that contain a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylamino)methylidene]piperidine-2,3-dione typically involves the reaction of piperidine derivatives with dimethylamine and appropriate reagents to introduce the dimethylamino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methylidene]piperidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

4-[(Dimethylamino)methylidene]piperidine-2,3-dione has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methylidene]piperidine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)piperidine: A related compound with similar structural features but lacking the methylene group.

    Pyrrolidine: Another heterocyclic amine with a five-membered ring structure.

Uniqueness

4-[(Dimethylamino)methylidene]piperidine-2,3-dione is unique due to the presence of both the dimethylamino group and the methylene group, which can confer distinct chemical and biological properties

Properties

CAS No.

62205-93-0

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-(dimethylaminomethylidene)piperidine-2,3-dione

InChI

InChI=1S/C8H12N2O2/c1-10(2)5-6-3-4-9-8(12)7(6)11/h5H,3-4H2,1-2H3,(H,9,12)

InChI Key

WLKLLVUCAJHTNL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C1CCNC(=O)C1=O

Origin of Product

United States

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